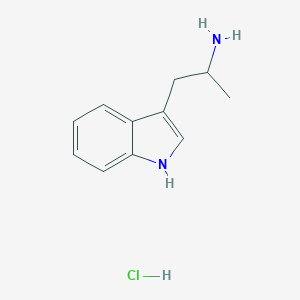

1-(1H-indol-3-yl)propan-2-amine hydrochloride

Description

1-(1H-Indol-3-yl)propan-2-amine hydrochloride, commonly referred to as α-Methyltryptamine (AMT) hydrochloride, is a synthetic compound with the molecular formula C₁₁H₁₅ClN₂ (base: C₁₁H₁₄N₂, MW = 174.25 g/mol) . It features an indole ring substituted at the 3-position with an isopropylamine group. AMT has been identified as a psychoactive substance with monoaminergic activity, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) . Analytical methods such as GC-MS, HPLC-TOF, and FTIR-ATR confirm its identity and purity, with forensic reports noting its detection in tablet formulations (purity ≥97%) .

Properties

IUPAC Name |

1-(1H-indol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11;/h2-5,7-8,13H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEXLQZZENRCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933010 | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-36-7, 14702-62-6 | |

| Record name | 1H-Indole-3-ethanamine, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 3-(2-aminopropyl)-, monohydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014702626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis Followed by Reductive Amination

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. In this method, phenylhydrazine hydrochloride reacts with cyclohexanone under acidic conditions (e.g., methanesulfonic acid) in methanol under reflux to yield the intermediate indole derivative . Subsequent reductive amination introduces the propan-2-amine moiety. For instance, the indole intermediate is treated with acetone in the presence of sodium cyanoborohydride, facilitating the formation of the secondary amine .

Key Reaction Conditions:

-

Temperature: 60–80°C for indole formation; ambient temperature for reductive amination.

-

Catalyst: Methanesulfonic acid (indole synthesis); sodium cyanoborohydride (amination).

-

Solvent: Methanol (indole step); tetrahydrofuran (THF) or ethanol (amination).

-

Yield: 65–75% for the indole intermediate; 80–85% after amination .

Post-amination, the free base is converted to the hydrochloride salt via treatment with concentrated HCl in ether, yielding a crystalline product with ≥97% purity .

Oxime Intermediate Reduction

An alternative route involves the formation of an oxime intermediate, followed by reduction to the amine. Starting from 3-acetonyl-3-hydroxy-7-methoxyoxindole, hydroxylamine hydrochloride is added under neutralized conditions (NaOH) to form the oxime . This intermediate is then reduced using lithium aluminum hydride (LiAlH4) in THF under reflux, yielding the primary amine.

Critical Parameters:

-

Oxime Formation: Ethanol/water solvent system; neutralization with 2 N NaOH.

-

Reduction: LiAlH4 in anhydrous THF at reflux (4 hours).

-

Workup: Quenching with water, filtration, and HCl salt formation in ether.

-

Purity: Recrystallization from methanol-ethyl acetate affords a final product with a melting point of 247–248°C .

Industrial-Scale Hydrogenation

For large-scale production, catalytic hydrogenation under high-pressure conditions is employed. A patent-described method utilizes Raney nickel in an autoclave at 75–85°C under 100 atmospheres of hydrogen for 24 hours . The crude product is isolated via filtration, concentrated, and converted to the hydrochloride salt.

Optimization Strategies:

-

Catalyst Recycling: Raney nickel is reused after filtration, reducing costs.

-

Solvent System: Ethanol/water mixtures enhance solubility and reaction homogeneity.

-

Yield Improvement: Continuous hydrogen purging minimizes byproduct formation, achieving 85–90% yield .

Temperature and Solvent Effects

Elevated temperatures (>80°C) during indole synthesis risk decarboxylation, while polar aprotic solvents (e.g., DMF) improve intermediate stability. For reductive steps, THF outperforms ethers due to superior LiAlH4 solubility .

Catalytic Efficiency

Comparative studies indicate that Pd/C catalysts (5% loading) in hydrogenation steps reduce reaction times by 30% compared to Raney nickel . However, nickel remains preferred for cost-effectiveness in industrial settings .

Analytical Validation and Quality Control

Structural Confirmation:

-

NMR (D₂O): Peaks at δ 6.99 (NCH₃), 6.82 (aromatic CH₂), and 2.5–3.1 ppm (aliphatic protons) .

-

HPLC: Purity ≥99.5% with a retention time of 8.2 minutes (C18 column, 0.1% TFA/acetonitrile) .

Impurity Profiling:

-

Common byproducts include unreacted oxime (≤1.2%) and dehalogenated analogs (≤0.8%), mitigated via recrystallization .

Industrial Production Protocols

Modern facilities adopt continuous flow reactors to enhance throughput. Key steps include:

-

Automated Feed Systems: Precise dosing of phenylhydrazine and cyclohexanone.

-

In-Line Monitoring: Real-time HPLC adjusts reaction parameters to maintain purity.

-

Waste Reduction: Solvent recovery units reclaim >95% methanol and THF .

Comparative Data Table: Synthesis Methods

| Parameter | Fischer Indole + Reductive Amination | Oxime Reduction | High-Pressure Hydrogenation |

|---|---|---|---|

| Yield | 75–80% | 70–75% | 85–90% |

| Reaction Time | 24–36 hours | 12–18 hours | 24 hours |

| Catalyst Cost | Low (NaBH₃CN) | Moderate (LiAlH₄) | High (Raney Ni) |

| Purity (HPLC) | 97–98% | 99% | 99.5% |

| Scalability | Lab-scale | Pilot-scale | Industrial-scale |

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-yl alcohols.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

1-(1H-indol-3-yl)propan-2-amine hydrochloride serves as a crucial building block in the synthesis of more complex indole derivatives. These derivatives are valuable in pharmaceutical chemistry for developing new therapeutic agents. Its structural features allow for various chemical modifications, facilitating the creation of compounds with specific biological activities.

Synthetic Pathways

The synthesis of this compound typically involves methods such as Fischer Indole Synthesis and reductive amination. The Fischer method employs phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, while reductive amination involves reacting the indole derivative with aldehydes or ketones using reducing agents like sodium cyanoborohydride .

Biological Applications

Interaction with Neurotransmitter Receptors

this compound is studied extensively for its interaction with serotonin receptors, particularly the 5-HT3 receptor. This interaction suggests potential therapeutic effects in treating mood disorders such as anxiety and depression due to its structural similarity to serotonin .

Pharmacological Studies

Research indicates that this compound may exhibit monoamine oxidase inhibitory activity and influence benzodiazepine receptor binding, making it a candidate for further investigation in drug development for neurological disorders .

Medical Applications

Therapeutic Potential

Due to its ability to modulate neurotransmitter systems, ongoing research aims to explore the potential of this compound as a therapeutic agent for various neurological conditions. Its efficacy is being evaluated in clinical settings, particularly for depression and anxiety disorders .

Case Studies

Several studies have documented the effects of this compound on mood regulation and cognitive functions. For instance, a study published in PubMed Central highlighted its role in improving mood-related behaviors in animal models, suggesting its potential utility as an antidepressant .

Industrial Applications

Production of Dyes and Pigments

In addition to its pharmaceutical relevance, this compound is utilized in the industrial sector for producing dyes and pigments. Its chemical properties allow it to participate in reactions that yield vibrant colors used in various applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Indole Ring

5-Chloro Substitution: 1-(5-Chloro-1H-indol-3-yl)propan-2-amine Hydrochloride

- Molecular Formula : C₁₁H₁₃ClN₂·HCl

- Purity standards for commercial samples exceed 95% .

Homotryptamine: (1H-Indol-3-yl)-1-propanamine

Modifications to the Amine Side Chain

Branched Chain: 2-(1H-Indol-3-yl)-2-methylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₂H₁₇ClN₂

- Key Difference : A methyl group at the β-carbon creates a quaternary center, possibly slowing metabolism or enhancing lipophilicity.

- Specifications : Purity ≥97%, with commercial availability for research use .

Extended Chain: 1-(1H-Indol-3-yl)hexan-2-amine Hydrochloride

Heterocyclic Replacements

Benzofuran Analogs: 5-APB and 6-APB Hydrochlorides

- Molecular Formulas: 5-APB: C₁₁H₁₂ClNO·HCl 6-APB: C₁₁H₁₂ClNO·HCl

- Key Differences : Replacement of the indole ring with benzofuran (oxygen-containing heterocycle) modifies electronic properties and receptor selectivity.

- Pharmacology: Both compounds exhibit submicromolar inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, suggesting stronger monoaminergic activity compared to AMT .

Salt Forms and Enantiomers

Fumarate Salt: 1-(1H-Indol-3-yl)propan-2-amine Fumarate

- Key Difference : The fumarate counterion may improve solubility in aqueous media compared to the hydrochloride salt.

- Applications : Used interchangeably with the hydrochloride form in pharmacological studies, though stability profiles may differ .

Enantiomeric Resolution: (S)-1-(1H-Indol-3-yl)propan-2-amine

Research and Regulatory Considerations

- Synthesis : AMT derivatives are synthesized via condensation reactions (e.g., indole with ketones) or chiral resolution .

- Regulatory Status : AMT and its analogs are often classified as controlled substances due to psychoactive effects .

- Analytical Challenges : Differentiation of analogs requires advanced techniques like HRMS and chiral chromatography .

Biological Activity

1-(1H-indol-3-yl)propan-2-amine hydrochloride, also known as tryptamine , is a compound of significant interest in pharmacology due to its interaction with various neurotransmitter systems, particularly serotonin receptors. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural similarity to serotonin (5-hydroxytryptamine). This similarity allows it to interact with multiple serotonin receptor subtypes, notably the 5-HT3 receptor , which plays a crucial role in modulating neurotransmitter signaling pathways. The compound's ability to act as an antagonist at these receptors suggests potential therapeutic effects in treating mood disorders such as anxiety and depression.

Interaction with Serotonin Receptors

- 5-HT3 Receptor Antagonism : The compound disrupts serotonin signaling, which is critical for mood regulation.

- Potential Psychoactive Effects : Due to its interaction with serotonin receptors, it may exhibit psychoactive properties, warranting further investigation into its effects on mental health.

Biological Activity and Therapeutic Applications

Research indicates that this compound has diverse biological activities that extend beyond neurotransmitter modulation. It has been studied for its potential anticancer properties due to its ability to interact with DNA and influence cellular signaling pathways.

Potential Therapeutic Uses

- Antidepressant Effects : Its action on serotonin receptors positions it as a candidate for treating depression and anxiety disorders.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through DNA interaction mechanisms.

- Neuroprotective Effects : There is ongoing research into its role in neuroprotection, particularly in conditions like Alzheimer's disease where modulation of neurotransmitter systems is beneficial .

Research Findings and Case Studies

Several studies have evaluated the pharmacological profile of this compound. Below are key findings from recent research:

Synthesis and Structural Analogs

The synthesis of this compound can be achieved through various chemical methods that ensure high yield and purity. Its structural analogs have also been developed, which exhibit varying degrees of biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2R)-1-(1H-indol-3-yl)propan-2-amine | Similar indole structure | Exhibits distinct stereochemistry affecting activity |

| 1-(1H-Indol-3-yl)-2-methylpropan-2-amine | Indole ring with a methyl group | Potentially different receptor interactions |

| 5-Hydroxytryptamine (Serotonin) | Naturally occurring neurotransmitter | Direct involvement in mood regulation |

Q & A

Basic: What analytical methods are recommended for characterizing 1-(1H-indol-3-yl)propan-2-amine hydrochloride, and how should they be optimized?

Answer:

Characterization requires a combination of GC-MS , HPLC-TOF , and FTIR-ATR to confirm identity, purity, and structural features. Key parameters include:

- GC-MS : Use a dimethylpolysiloxane column (e.g., HP1-MS, 30 m × 0.25 mm) with helium carrier gas (1.2 mL/min). Program temperature from 170°C to 325°C in stages, locking retention time to tetracosane (9.258 min) for calibration .

- HPLC-TOF : Employ a Zorbax Eclipse XDB-C18 column with a gradient of 0.1% formic acid in water/methanol. Start at 5% B (methanol), ramp to 100% B over 12 minutes, and monitor at 210 nm for optimal resolution .

- FTIR-ATR : Scan 4000–400 cm⁻¹ with 4 cm⁻¹ resolution to detect functional groups like indole N-H stretches (3400–3100 cm⁻¹) and amine vibrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.